Cas no 161419-61-0 (1H-Purine-2,6-dione, 3-butyl-3,7-dihydro-1-(phenylmethyl)-)
161419-61-0 structure
Product Name:1H-Purine-2,6-dione, 3-butyl-3,7-dihydro-1-(phenylmethyl)-
CAS-nummer:161419-61-0
MF:C16H18N4O2
MW:298.339723110199
CID:1341053
PubChem ID:19074260
Update Time:2025-04-20
1H-Purine-2,6-dione, 3-butyl-3,7-dihydro-1-(phenylmethyl)- Chemische en fysische eigenschappen
Naam en identificatie
-
- 1H-Purine-2,6-dione, 3-butyl-3,7-dihydro-1-(phenylmethyl)-
- 1-benzyl-3-butyl-7H-purine-2,6-dione
- 1-Benzyl-3-butyl-3,7-dihydro-1H-purine-2,6-dione
- XHLOBEVLJHFXCR-UHFFFAOYSA-N
- 161419-61-0
- DTXSID20597826
- 3-Butyl-1-(phenylmethyl)-3,7-dihydro-1H-purine-2,6-dione
- SCHEMBL3106585
-
- Inchi: 1S/C16H18N4O2/c1-2-3-9-19-14-13(17-11-18-14)15(21)20(16(19)22)10-12-7-5-4-6-8-12/h4-8,11H,2-3,9-10H2,1H3,(H,17,18)
- InChI-sleutel: XHLOBEVLJHFXCR-UHFFFAOYSA-N
- LACHT: O=C1N(C(C2=C(N=CN2)N1CCCC)=O)CC1C=CC=CC=1
Berekende eigenschappen
- Exacte massa: 298.14314
- Monoisotopische massa: 298.14297583g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 3
- Zware atoomtelling: 22
- Aantal draaibare bindingen: 5
- Complexiteit: 422
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 2.8
- Topologisch pooloppervlak: 69.3Ų
Experimentele eigenschappen
- PSA: 69.3
1H-Purine-2,6-dione, 3-butyl-3,7-dihydro-1-(phenylmethyl)- Gerelateerde literatuur
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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Eunju Nam,Jiyeon Han,Sunhee Choi,Mi Hee Lim Chem. Commun., 2021,57, 7637-7640
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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